[4-(2,5-dioxoimidazolidin-4-yl)phenyl]boronic Acid
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Overview
Description
[4-(2,5-Dioxoimidazolidin-4-yl)phenyl]boronic acid is a boronic acid derivative with the molecular formula C9H9BN2O4 and a molecular weight of 219.99 g/mol . This compound is known for its unique structure, which includes an imidazolidinone ring attached to a phenylboronic acid moiety. It is primarily used in research and development settings, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of [4-(2,5-dioxoimidazolidin-4-yl)phenyl]boronic acid typically involves the reaction of 4-bromo-2,5-dioxoimidazolidine with phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity levels .
Chemical Reactions Analysis
[4-(2,5-Dioxoimidazolidin-4-yl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert it into boronic esters or other reduced forms.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or tetrahydrofuran (THF). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
[4-(2,5-Dioxoimidazolidin-4-yl)phenyl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [4-(2,5-dioxoimidazolidin-4-yl)phenyl]boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function . This interaction can affect various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
[4-(2,5-Dioxoimidazolidin-4-yl)phenyl]boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Lacks the imidazolidinone ring, making it less specific in certain biochemical applications.
4-(Hydroxymethyl)phenylboronic acid: Contains a hydroxymethyl group instead of the imidazolidinone ring, leading to different reactivity and applications.
2,4,6-Trifluorophenylboronic acid: The presence of fluorine atoms alters its electronic properties and reactivity.
The uniqueness of this compound lies in its imidazolidinone ring, which provides specific interactions and reactivity that are not observed in other boronic acid derivatives .
Properties
IUPAC Name |
[4-(2,5-dioxoimidazolidin-4-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O4/c13-8-7(11-9(14)12-8)5-1-3-6(4-2-5)10(15)16/h1-4,7,15-16H,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVZPLAXWAZNFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2C(=O)NC(=O)N2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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